molecular formula C16H21NO B1329942 2-heptylquinolin-4(1H)-one CAS No. 2503-80-2

2-heptylquinolin-4(1H)-one

Cat. No.: B1329942
CAS No.: 2503-80-2
M. Wt: 243.34 g/mol
InChI Key: UYRHHBXYXSYGHA-UHFFFAOYSA-N
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Description

2-heptylquinolin-4(1H)-one is a compound belonging to the quinolone family. It is known for its role as a quorum-sensing signaling molecule in bacteria, particularly in Pseudomonas aeruginosa. This compound plays a crucial role in bacterial communication and regulation of virulence factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-heptylquinolin-4(1H)-one can be achieved through various methods. One notable method involves microwave-assisted preparation, which has been optimized for efficiency. This method involves a two-step process where the starting materials undergo a series of reactions to form the desired compound . The reaction conditions typically include the use of specific reagents and solvents, with careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes the use of continuous flow reactors and optimization of reaction conditions to maximize yield and minimize waste. Industrial production would also involve stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-heptylquinolin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can yield a variety of alkylated or arylated quinoline derivatives .

Scientific Research Applications

2-heptylquinolin-4(1H)-one has a wide range of scientific research applications:

Mechanism of Action

2-heptylquinolin-4(1H)-one exerts its effects through quorum sensing, a process by which bacteria communicate and coordinate their activities based on population density. The compound binds to specific receptors on bacterial cells, triggering a cascade of molecular events that regulate gene expression. This includes the activation of genes involved in virulence, biofilm formation, and iron scavenging .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-heptylquinolin-4(1H)-one is unique due to its specific role in the quorum-sensing system of Pseudomonas aeruginosa. Its ability to modulate a wide range of bacterial behaviors, including virulence and biofilm formation, sets it apart from other similar compounds. Additionally, its chemical structure allows for various modifications, making it a versatile tool in chemical and biological research .

Properties

IUPAC Name

2-heptyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c1-2-3-4-5-6-9-13-12-16(18)14-10-7-8-11-15(14)17-13/h7-8,10-12H,2-6,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRHHBXYXSYGHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC(=O)C2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00179740
Record name MY 12-62c
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2503-80-2, 40522-46-1
Record name 2-Heptyl-4-hydroxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2503-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Heptyl-4-quinolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40522-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MY 12-62c
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002503802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MY 12-62c
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The crude product of ethyl 3-anilino-2-decenoate was mixed with diphenyl ether (50 ml) and heated under reflux for 30 minutes. The solution was cooled to room temperature and then diluted with petroleum ether (b.p. 60-80° C.; 200 ml). The mixture was stirred and the petroleum ether decanted off. The product was chromatographed on a silica column using 3% MeOH/CH2Cl2 as the mobile phase. 2-Heptyl-4(1H)-quinolone was obtained as a crystalline solid in 50% yield.
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 3-anilino-2-decenoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does HHQ contribute to the virulence of Pseudomonas aeruginosa?

A1: HHQ itself doesn't directly contribute to virulence. Instead, it acts as a precursor to two important molecules:

  • 2-Heptyl-3-hydroxyquinolin-4(1H)-one (PQS): HHQ is hydroxylated by the enzyme PqsH to form PQS [, ]. PQS is a crucial quorum sensing signal molecule in P. aeruginosa, regulating the expression of various virulence factors and contributing to its pathogenicity [].
  • 2-Heptyl-1-hydroxyquinolin-4(1H)-one (HQNO): While not directly synthesized from HHQ, the production of both molecules is interconnected within P. aeruginosa []. HQNO acts as a potent respiratory toxin, inhibiting electron transport in competing bacteria [, ].

Q2: Can bacteria other than P. aeruginosa utilize or modify HHQ?

A2: Yes, other bacteria have evolved mechanisms to interact with HHQ:

  • Mycobacteroides abscessus: This bacterium utilizes the enzyme AqdB, an ortholog of PqsH, to hydroxylate HHQ as the initial step in its degradation pathway []. This ability likely provides M. abscessus a competitive advantage in environments shared with P. aeruginosa.
  • Mycobacterium tuberculosis and Mycobacteroides abscessus: These mycobacteria possess methyltransferases (MAB_2834c and Rv0560c respectively), which exhibit promiscuous activity and can methylate HHQ, potentially as a detoxification mechanism [].

Q3: Does the 3-hydroxylation of HHQ impact its biological activity?

A3: Yes, the 3-hydroxylation of HHQ to form PQS significantly alters its biological function []:

  • HHQ: Primarily acts as a precursor to PQS and HQNO in P. aeruginosa and doesn't possess significant signaling activity itself [].
  • PQS: Functions as a potent quorum sensing molecule in P. aeruginosa, regulating the expression of numerous virulence factors, contributing to biofilm formation, and influencing interactions with other bacteria in the surrounding environment [].

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